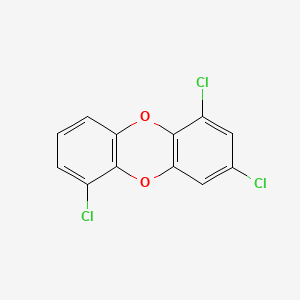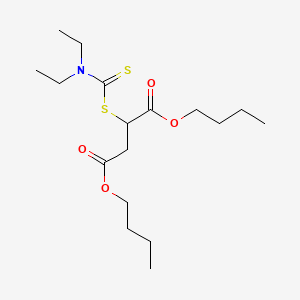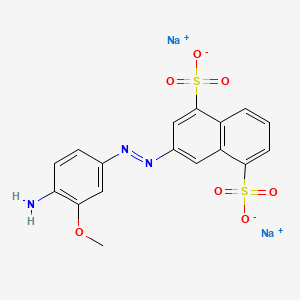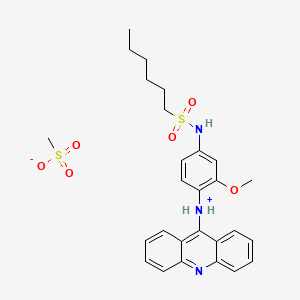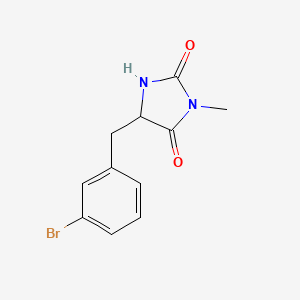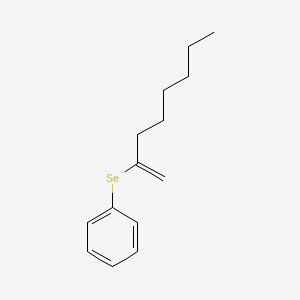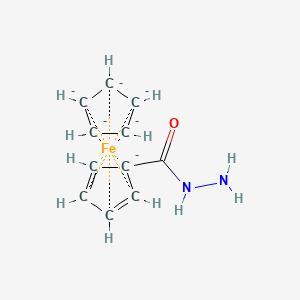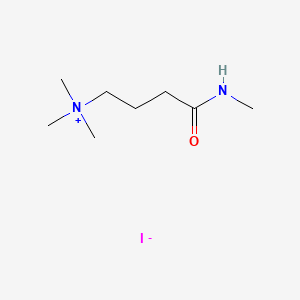
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzoyl, morpholino, and pyridyl groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide typically involves multi-step organic reactions One common approach starts with the preparation of the alpha-benzoylbenzyl intermediate, which is then reacted with methyl(2-morpholinoethyl)(2-pyridyl)amine under specific conditions to form the desired ammonium compound
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl, morpholino, and pyridyl derivatives, such as:
- Benzoylmethylpyridinium iodide
- Morpholinoethylpyridinium iodide
- Benzoylmorpholinoethylpyridinium iodide
Uniqueness
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73680-63-4 |
|---|---|
Molecular Formula |
C26H30IN3O2 |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
methyl-(2-morpholin-4-ylethyl)-(2-oxo-1,2-diphenylethyl)-pyridin-2-ylazanium;iodide |
InChI |
InChI=1S/C26H30N3O2.HI/c1-29(24-14-8-9-15-27-24,19-16-28-17-20-31-21-18-28)25(22-10-4-2-5-11-22)26(30)23-12-6-3-7-13-23;/h2-15,25H,16-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
JHPMGJUNLFXKRY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCN1CCOCC1)(C2=CC=CC=N2)C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
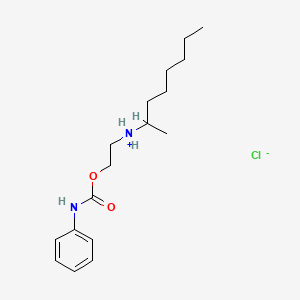
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)

